tert-butyl N-[(6-hydroxyquinolin-5-yl)methyl]carbamate

Corrosion inhibition Quinoline derivatives Carbon steel protection

Sourcing a structurally defined quinoline-carbamate building block with orthogonal protecting-group compatibility presents a recurring bottleneck in multi-step medicinal chemistry workflows. This compound directly addresses that gap as a strategic intermediate for 6-O-substituted macrolide antibiotic synthesis per US 2006/0128962 A1, and as a 6-hydroxy positional isomer comparator for corrosion inhibitor structure-property studies. - Boc-protected amine handle enables mild acidic deprotection (TFA/DCM) orthogonal to hydrogenolysis-labile groups, enabling sequential deprotection strategies unavailable with Cbz or methyl carbamate analogs. - 6-Hydroxyquinoline scaffold provides a metal-chelating oxygen nucleophile for O-functionalization and serves as a privileged structure in drug discovery. - Positional differentiation from 8-hydroxyquinoline analogs allows systematic determination of hydroxyl-position effects on adsorption thermodynamics and inhibition efficiency.

Molecular Formula C15H18N2O3
Molecular Weight 274.31 g/mol
CAS No. 1706429-72-2
Cat. No. B1431223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-[(6-hydroxyquinolin-5-yl)methyl]carbamate
CAS1706429-72-2
Molecular FormulaC15H18N2O3
Molecular Weight274.31 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC1=C(C=CC2=C1C=CC=N2)O
InChIInChI=1S/C15H18N2O3/c1-15(2,3)20-14(19)17-9-11-10-5-4-8-16-12(10)6-7-13(11)18/h4-8,18H,9H2,1-3H3,(H,17,19)
InChIKeyWIMYXZYMVOZAQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-[(6-hydroxyquinolin-5-yl)methyl]carbamate Overview


tert-Butyl N-[(6-hydroxyquinolin-5-yl)methyl]carbamate (CAS 1706429-72-2) is a synthetic heterocyclic compound featuring a quinoline core functionalized with a 6-hydroxy group, a 5-methylcarbamate tert-butyl ester moiety . With a molecular formula C15H18N2O3 and molecular weight of 274.31 g/mol, this compound belongs to the quinoline-carbamate class of building blocks employed in medicinal chemistry for macrolide antibiotic intermediate synthesis and in materials science as a precursor for corrosion inhibitor development . The tert-butyl carbamate protecting group provides orthogonal synthetic versatility, while the 6-hydroxyquinoline scaffold enables both metal-chelating applications and serves as a privileged structure in drug discovery campaigns [1].

Macrolide antibiotic intermediate: 6-hydroxy group enables O-substitution in 6-O-substituted macrolide synthesis.
Corrosion inhibitor precursor: quinoline core suitable for metal-chelating inhibitor development.
Orthogonal Boc protection: acid-labile tert-butyl carbamate supports sequential deprotection in multistep heterocyclic synthesis.

Structural and Positional Specificity of tert-Butyl N-[(6-hydroxyquinolin-5-yl)methyl]carbamate


Generic substitution among quinoline-carbamate derivatives is precluded by the critical dependence of biological activity and physicochemical properties on both the hydroxyl position on the quinoline ring and the nature of the carbamate substituent. Literature evidence demonstrates that quinoline-O-carbamate derivatives exhibit position-dependent acetylcholinesterase (AChE) inhibitory activity: when the carbamate fragment is located at the 6-position of quinoline, compounds show moderate eeAChE inhibitory activities, whereas alternative substitution patterns yield distinctly different potency profiles [1]. Furthermore, in corrosion inhibition applications, 8-hydroxyquinoline derivatives with 5-position carbamate substitution (such as BHQC) demonstrate specific adsorption behavior on carbon steel surfaces following Langmuir isotherms, a property that would be altered by hydroxyl group repositioning [2]. The tert-butyl protecting group in the target compound confers hydrolytic stability and orthogonal deprotection compatibility under acidic conditions, a feature not shared by benzyl or methyl carbamate analogs, making direct substitution without synthetic pathway redesign unfeasible.

Hydroxyl Position on Quinoline Ring

Hydroxyl group at 6-position (vs 8-OH) alters AChE inhibitory profile and corrosion inhibition adsorption behavior; substitution may require re-optimization for target application.

Carbamate Substitution Pattern

5-Methylcarbamate tert-butyl ester adjacent to 6-OH creates unique 5,6-disubstitution; alternative carbamate esters or mono-substituted analogs may not provide equivalent bifunctional reactivity.

Boc vs. Cbz/Methyl Carbamate

Boc group enables acid-labile deprotection (TFA/DCM); Cbz or methyl carbamate analogs require different cleavage conditions, limiting direct interchange without synthetic route redesign.

tert-Butyl N-[(6-hydroxyquinolin-5-yl)methyl]carbamate: Differentiation Evidence


6-Hydroxy vs. 8-Hydroxy Quinoline in Corrosion Inhibition

The target compound possesses a 6-hydroxyquinoline core, distinguishing it from the extensively studied 8-hydroxyquinoline (8-HQ) scaffold employed in corrosion inhibition. The 8-hydroxyquinoline analog BHQC (tert-butyl((8-hydroxyquinolin-5-yl)-methyl)-carbamate) functions as a mixed-type corrosion inhibitor for carbon steel in 1 M HCl, with its adsorption following the Langmuir isotherm model [1]. The 6-hydroxy substitution in the target compound alters the electron density distribution on the quinoline ring and modifies the chelation geometry with metal surfaces, which is expected to yield distinct inhibition efficiency and adsorption thermodynamics compared to 8-HQ derivatives [1].

6-OH vs 8-OH Corrosion Inhibition
Class-level inference
Target: 6-hydroxyquinoline core Comparator: BHQC (8-hydroxyquinoline analog) – mixed-type corrosion inhibitor for carbon steel, Langmuir adsorption Expected difference: 6-OH alters electron density and chelation geometry, yielding distinct inhibition efficiency and adsorption thermodynamics.
Hydroxyl position dictates corrosion inhibition mechanism; isomer-specific validation required for performance assessment.
Based on 8-OH analog data; target 6-OH experimental data not reported.
Corrosion inhibition Quinoline derivatives Carbon steel protection Adsorption isotherms

6-Position Carbamate: AChE Inhibitory Differentiation

In a systematic study of quinoline-O-carbamate derivatives for Alzheimer's disease, compounds bearing the carbamate fragment at the 6-position of quinoline (compounds 3i-3l) exhibited moderate eeAChE inhibitory activities [1]. This SAR finding establishes a direct positional dependence: carbamate substitution at the 6-position yields a distinct activity profile compared to alternative substitution positions on the quinoline ring. The target compound, bearing a 5-methylcarbamate moiety adjacent to a 6-hydroxy group, represents a unique regiochemical arrangement not represented in the published 3i-3l series, suggesting its potential as a structurally differentiated scaffold for AChE inhibitor development [1].

6-Position Carbamate AChE SAR
Class-level inference
6-Position carbamate on quinoline (compounds 3i-3l): moderate eeAChE inhibition Target 5-methylcarbamate-6-OH: unique adjacent 5,6-disubstitution pattern not represented in published series Positional SAR supports differentiated inhibitory profile.
Supports exploration of novel 5,6-disubstituted quinoline-O-carbamates as AChE inhibitor scaffolds for Alzheimer's research.
eeAChE assay context; 5,6-substitution activity profile unreported.
Acetylcholinesterase inhibition Alzheimer's disease Quinoline-O-carbamates Medicinal chemistry

Intermediate for 6-O-Substituted Macrolide Antibiotics

According to US Patent 2006/0128962 A1, quinoline-substituted carbamate compounds are explicitly claimed as important intermediates in the synthesis of 6-O-substituted macrolide antibiotics via metal-catalyzed coupling reactions [1]. The target compound's 6-hydroxyquinoline core with a protected aminomethyl group at the 5-position provides a bifunctional handle: the 6-hydroxyl serves as the site for O-substitution to generate the 6-O-substituted macrolide pharmacophore, while the tert-butyl carbamate-protected amine enables downstream deprotection and further functionalization [1]. This dual functionality is not present in simpler quinoline analogs lacking either the 6-OH or the protected amine moiety.

Macrolide Intermediate Utility
Patent context
Target: 6-OH + Boc-amine bifunctional handle for 6-O-substituted macrolide synthesis per US 2006/0128962 A1 Comparator: Quinoline analogs lacking both 6-OH and protected amine – limited synthetic utility Patented methodology highlights dual functional requirement.
Patented intermediate relevance for macrolide antibiotic synthesis programs; bifunctional handle enables sequential O-substitution and deprotection.
Patent literature; synthetic utility context.
Macrolide antibiotics 6-O-substitution Pharmaceutical intermediates Metal-catalyzed coupling

Boc Group: Orthogonal Deprotection Advantage

The target compound incorporates a tert-butyl carbamate (Boc) protecting group on the amine moiety, whereas common alternative protecting strategies employ benzyl carbamate (Cbz) or methyl carbamate groups. The Boc group offers acid-labile deprotection (typically TFA in DCM, cleavage half-life <5 min at 25°C), providing orthogonal compatibility with hydrogenolysis-labile protecting groups such as benzyl esters or benzyl ethers [1]. In contrast, Cbz groups require hydrogenolysis (H2/Pd-C) or strongly acidic conditions (HBr/AcOH), while methyl carbamates demand harsher basic or nucleophilic cleavage. The target compound's Boc group enables sequential deprotection strategies in multi-step syntheses without compromising other acid-sensitive or hydrogenation-sensitive functionalities present in complex molecular scaffolds [1].

Boc Orthogonal Deprotection
Class-level inference
Boc group: acid-labile (TFA/DCM) Cbz group: requires hydrogenolysis or strong acid Methyl carbamate: requires harsh basic/nucleophilic cleavage Boc enables milder, selective deprotection preserving acid-sensitive groups elsewhere.
Boc protection supports orthogonal deprotection strategies in complex heterocyclic synthesis; Cbz or methyl carbamate may limit selectivity.
Standard protecting group comparison.
Protecting group strategy tert-Butyl carbamate Orthogonal deprotection Synthetic chemistry

Predicted Physical Properties for Purification & Formulation

Computationally predicted physicochemical parameters for the target compound provide actionable data for purification method selection and formulation development. The predicted density is 1.211 ± 0.06 g/cm³ and predicted boiling point is 471.4 ± 35.0 °C . These predicted values, while not experimentally validated, offer initial guidance for: (1) selecting appropriate column chromatography solvent systems based on relative polarity; (2) anticipating compound behavior during rotary evaporation and high-vacuum drying; and (3) assessing suitability for thermal analytical techniques such as DSC/TGA. For comparison, 8-hydroxyquinoline exhibits a measured density of 1.034 g/cm³ and boiling point of 267 °C, demonstrating the substantial impact of the 5-methylcarbamate tert-butyl ester moiety on these bulk properties.

Predicted Density & Boiling Point
Data to verify
Predicted density: 1.211 ± 0.06 g/cm³ Predicted boiling point: 471.4 ± 35.0 °C Comparator 8-HQ: density 1.034 g/cm³, bp 267 °C
Predicted properties guide purification method selection and thermal analysis planning; experimental verification recommended.
Computational prediction; no experimental data provided.
Physicochemical properties Purification planning Formulation development Predicted properties

tert-Butyl N-[(6-hydroxyquinolin-5-yl)methyl]carbamate Application Scenarios


Synthesis of 6-O-Substituted Macrolide Antibiotics

This compound serves as a strategic intermediate for preparing 6-O-substituted macrolide antibiotics according to the synthetic methodology disclosed in US Patent 2006/0128962 A1 [1]. The 6-hydroxy group provides the requisite oxygen nucleophile for O-substitution, while the 5-methylcarbamate tert-butyl ester offers a protected amine handle for subsequent deprotection and conjugation. Procurement is indicated for medicinal chemistry groups engaged in macrolide antibiotic lead optimization programs where 6-position modification is required for structure-activity relationship studies or pharmacokinetic property enhancement.

Positional Isomer SAR for Corrosion Inhibition

Researchers investigating the structure-property relationships of quinoline-based corrosion inhibitors for carbon steel in acidic environments should employ this compound as a 6-hydroxy positional isomer comparator. Published work on the 8-hydroxyquinoline analog BHQC demonstrates mixed-type inhibition behavior and Langmuir adsorption on carbon steel surfaces in 1 M HCl [1]. Parallel evaluation of the 6-hydroxy variant enables systematic determination of how hydroxyl position modulates adsorption thermodynamics, inhibition efficiency, and metal surface interaction mechanisms.

Novel 5,6-Disubstituted AChE Inhibitors

Given the established structure-activity relationship showing that quinoline-O-carbamates with carbamate substitution at the 6-position exhibit moderate eeAChE inhibitory activity [1], this compound offers a structurally differentiated scaffold for Alzheimer's disease drug discovery. The unique 5-methylcarbamate-6-hydroxy disubstitution pattern provides medicinal chemists with an unexplored chemical space for developing multi-target-directed ligands (MTDLs) that combine AChE inhibition with metal-chelating, antioxidant, or anti-inflammatory properties.

Orthogonal Protecting Group Strategies in Heterocyclic Synthesis

Synthetic chemistry laboratories conducting multi-step syntheses of complex heterocyclic targets should procure this compound when a Boc-protected amine is required alongside acid-sensitive or reduction-sensitive functional groups elsewhere in the molecular scaffold [1]. The tert-butyl carbamate moiety enables mild acidic deprotection (TFA/DCM) while maintaining compatibility with hydrogenolysis-labile protecting groups, facilitating sequential deprotection strategies that are not achievable with Cbz- or methyl carbamate-protected analogs.

Application
Selection Property
Validation Focus
Macrolide Antibiotic Intermediate Synthesis
Bifunctional handle (6-OH for O-substitution; Boc-amine for deprotection)
O-substitution efficiency; orthogonal deprotection compatibility
Corrosion Inhibitor Positional SAR
Hydroxyl positional isomer (6-OH vs 8-OH) for adsorption comparison
Adsorption thermodynamics; inhibition efficiency on carbon steel
AChE Inhibitor SAR (Alzheimer's Research)
5,6-Disubstitution pattern as unexplored scaffold
AChE inhibition activity; multi-target ligand profiling
Orthogonal Protecting Group Strategy
Boc acid-labile deprotection compatibility
Sequential deprotection efficiency; compatibility with acid-sensitive groups

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